molecular formula C42H56N2O10 B560442 Shield-1

Shield-1

Cat. No.: B560442
M. Wt: 748.9 g/mol
InChI Key: NMFHJNAPXOMSRX-PUPDPRJKSA-N
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Description

Shield-1: is a small molecule ligand that plays a crucial role in protein stabilization. Specifically, it stabilizes proteins tagged with a mutated FKBP12-derived destabilization domain (DD). This domain is based on a modified version of the FKBP protein. This compound prevents proteasomal degradation of the DD-tagged proteins, leading to their rapid accumulation within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The exact synthetic route for Shield-1 is not widely documented. it is typically synthesized through organic chemistry methods. Researchers have developed various synthetic strategies to obtain this compound, but detailed protocols are often proprietary or unpublished.

Industrial Production Methods: this compound is primarily used in research settings, and its industrial-scale production is limited. As a result, there is no standardized large-scale production method for this ligand.

Chemical Reactions Analysis

Types of Reactions: Shield-1 itself does not undergo significant chemical reactions. Its primary function lies in stabilizing proteins by binding to the mutated FKBP (mtFKBP) domain. it does not participate in typical organic reactions.

Common Reagents and Conditions: Since this compound is not directly involved in chemical transformations, it does not interact with specific reagents or conditions. Its activity is mainly related to protein stabilization.

Major Products: The major “product” of this compound is the stabilized fusion protein containing the DD domain. This protein accumulates rapidly upon this compound treatment.

Scientific Research Applications

Shield-1 finds applications in various scientific fields:

Mechanism of Action

Shield-1 binds specifically to the mtFKBP domain, preventing proteasomal degradation. This stabilization occurs post-translationally, allowing rapid accumulation of the fusion protein. The exact molecular targets and pathways involved in this compound’s action remain an active area of research.

Comparison with Similar Compounds

While Shield-1 is unique in its ability to stabilize proteins via the DD domain, other ligands exist for protein control. Notable examples include rapamycin-based systems and ligands targeting FKBP proteins .

Biological Activity

Shield-1 (Shld1) is a synthetic ligand that plays a crucial role in the stabilization of proteins fused to FK506 binding protein 12 (FKBP12). This compound has garnered attention for its ability to modulate protein stability in living organisms, making it a valuable tool in biological research and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, efficacy, and case studies demonstrating its applications.

This compound functions by binding specifically to the destabilizing domain (DD) of FKBP12 mutants, which are engineered to exhibit low stability. The binding of this compound effectively prevents proteasomal degradation, allowing for the accumulation and functional expression of target proteins. This mechanism is particularly useful in studies requiring controlled protein expression levels.

Key Features

  • Dose-Dependent Stabilization : The stabilization effect of this compound is concentration-dependent, allowing researchers to finely tune protein levels in vivo. For instance, administration of this compound at varying doses (3-10 mg/kg) resulted in proportional increases in bioluminescent signals from luciferase fusion proteins in mouse models, demonstrating its efficacy in regulating protein expression dynamically .
  • Reversibility : The effects of this compound are reversible. Upon withdrawal of the ligand, protein levels return to baseline within 48 hours, indicating that this compound does not permanently alter protein expression but rather modulates it based on availability .

In Vivo Studies

Research has shown that this compound can be delivered effectively via intraperitoneal injection, where it stabilizes proteins over extended periods. For example, mice treated with this compound every 48 hours maintained elevated luciferase activity without adverse effects on health parameters such as body weight and feeding behavior .

Table 1: Summary of In Vivo Findings with this compound

Study ReferenceDose (mg/kg)Duration (hours)Observed Effect
1048Sustained luciferase activity
100024Significant fluorescence increase
Varies8, 24, 48Detectable levels in serum/brain

Tumor Regression Case Study

In a notable study involving tumor-bearing mice, administration of this compound led to significant tumor regression. Mice treated with this compound showed reduced tumor volumes compared to untreated controls. Specifically, by day 16 post-treatment, all groups receiving this compound had significantly lower tumor burdens (p<0.05), highlighting its potential in cancer therapies through regulated cytokine secretion .

Neurological Applications

This compound has also been investigated for its effects on neuronal stabilization. In experiments involving Kir2.1 channels in neurons, this compound administration resulted in enhanced neuronal silencing capabilities without long-term adverse effects on neuronal health . This suggests potential applications in neurological research and therapies.

Safety and Side Effects

Extensive studies have indicated that this compound has minimal off-target effects and does not significantly alter overall gene expression profiles in treated cells. Microarray analyses have shown that treatment with this compound leads to little to no cellular perturbation outside the intended targets . Furthermore, no adverse physiological responses were noted during long-term studies involving repeated doses.

Properties

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3/t33-,34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFHJNAPXOMSRX-PUPDPRJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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